(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
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Overview
Description
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a chiral amine compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine.
Chiral Amine Introduction:
Reaction Conditions: Common reagents used in the synthesis include reducing agents, such as lithium aluminum hydride, and catalysts, such as palladium on carbon. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine: The enantiomer of the compound, differing in its chiral configuration.
5-Chloro-3-fluoropyridin-2-yl)methanamine: A related compound with a different substitution pattern on the pyridine ring.
N-(5-Chloro-3-fluoropyridin-2-yl)acetamide: A derivative with an acetamide group instead of an amine group.
Uniqueness
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it a valuable compound in the development of chiral drugs and other specialized applications.
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 |
InChI Key |
MAYQGJSDQBLXHN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)N |
Origin of Product |
United States |
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